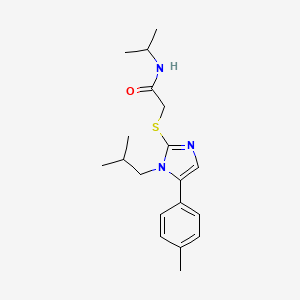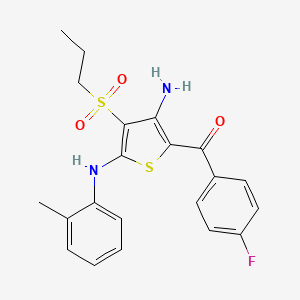![molecular formula C21H21F4N3S B2656609 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole CAS No. 866152-93-4](/img/structure/B2656609.png)
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which are known for their broad range of applications in pharmaceuticals, agriculture, and materials science. This particular compound has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. Starting with the preparation of the triazole core, a cyclization reaction is employed, followed by the introduction of the sulfanyl and benzyl groups through nucleophilic substitution. Key reagents often include triazole derivatives, sulfhydryl compounds, and halogenated benzyl compounds. Reaction conditions usually involve the use of catalysts like palladium or copper, and solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: : On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of batch or continuous flow reactors to ensure consistent quality and yield. The process would also incorporate purification steps like crystallization, distillation, or chromatography to isolate the final product in a high-purity form.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions including:
Oxidation: : Potential oxidation of the sulfanyl group to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Possible reduction of any nitro or carbonyl groups present using reductants like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions particularly on the benzyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: : Reagents such as halogenated solvents, Lewis acids (e.g., aluminum chloride), or bases (e.g., potassium carbonate) are commonly employed. Typical conditions include ambient to elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: : The main products from these reactions often include modified triazole derivatives with altered functional groups or increased molecular complexity, potentially enhancing biological activity or stability.
Aplicaciones Científicas De Investigación
3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is explored in various fields:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules. It’s also a subject of study in reaction mechanisms and catalysis.
Biology: : Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the bioactivity of triazole derivatives.
Medicine: : Potential use in drug development, particularly for targeting specific enzymes or receptors linked to diseases.
Industry: : Applications in materials science for developing new polymers or coatings with enhanced properties.
Mecanismo De Acción
The precise mechanism of action depends on the specific application and biological target. Generally, it can interact with biological macromolecules such as proteins or DNA, potentially inhibiting enzymes or altering cellular processes. The trifluoromethyl group and fluorobenzyl moiety are often key to its binding affinity and specificity, enabling it to disrupt normal function in target organisms or cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole
3,5-bis(trifluoromethyl)-1,2,4-triazole
4H-1,2,4-triazole derivatives with various alkyl or aryl substituents
Uniqueness: : This compound’s uniqueness lies in its combination of the tert-butyl, fluorobenzyl, and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The presence of the sulfanyl group further distinguishes it from other triazole derivatives by offering different reactivity and binding capabilities.
Given its diverse applications and intriguing chemical properties, 3-{[4-(tert-butyl)benzyl]sulfanyl}-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole continues to be a subject of scientific interest and exploration.
Propiedades
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4N3S/c1-20(2,3)16-8-4-15(5-9-16)13-29-19-27-26-18(21(23,24)25)28(19)12-14-6-10-17(22)11-7-14/h4-11H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKTKLABRNDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-cyclopropylpyrimidine](/img/structure/B2656530.png)
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/new.no-structure.jpg)
![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)

![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2656536.png)

![3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2656538.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-5-chloro-2-methoxybenzamide](/img/structure/B2656540.png)

![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2656542.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2656548.png)
